Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Description
Significance of Mannose Derivatives in Synthetic Carbohydrate Chemistry
D-Mannose, a C-2 epimer of glucose, is a prevalent monosaccharide in nature, found in a variety of glycoproteins and polysaccharides. wikipedia.org Its derivatives are of paramount importance in synthetic carbohydrate chemistry due to their role in constructing biologically significant molecules. nih.gov The synthesis of mannose-containing oligosaccharides and glycoconjugates allows researchers to investigate and modulate physiological and pathological processes. nih.gov For instance, specific mannose-containing structures are recognized by lectins, a class of proteins that mediate cell adhesion and signaling. nih.gov Synthetic mannose derivatives are therefore critical for developing probes to study these interactions and for designing potential therapeutic agents. The biological relevance of sulfur-containing carbohydrate derivatives has also spurred interest in synthesizing thio- and seleno-monosaccharide analogues from D-mannose. mdpi.comresearchgate.net
Overview of Glycosidic Linkage Formation in Mannopyranosides
The formation of a glycosidic linkage is a cornerstone of carbohydrate chemistry, enabling the connection of monosaccharide units to form larger structures. khanacademy.org This reaction involves the coupling of a glycosyl donor, a sugar with a leaving group at the anomeric position, with a glycosyl acceptor, which has a free hydroxyl group. The stereochemical outcome of this reaction is a significant challenge, particularly in the synthesis of α-mannosides. The formation of the desired α-linkage is often complicated by the neighboring group participation of the C-2 acetyl group, which can lead to the formation of a more stable β-glycoside. Various strategies have been developed to overcome this challenge and achieve stereoselective α-mannosylation.
Role of Allyl Glycosides as Versatile Synthetic Handles
Allyl glycosides are highly valuable intermediates in carbohydrate synthesis due to the versatility of the allyl group. nih.gov This functional group is stable under a wide range of reaction conditions used for installing and removing other protecting groups. Crucially, the allyl group can be selectively removed or modified at a later stage of the synthesis. For example, it can be isomerized to a prop-1-enyl group and then cleaved under mild acidic conditions to reveal the anomeric hydroxyl group for further glycosylation. rsc.org This "temporary" protecting group strategy is instrumental in the synthesis of complex oligosaccharides. rsc.org Furthermore, the double bond of the allyl group can participate in various chemical transformations, such as olefin cross-metathesis, allowing for the attachment of diverse molecular entities. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHDGOVWKFJBM-NRKLIOEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Allyl 2,3,4,6 Tetra O Acetyl α D Mannopyranoside
Strategies for Regioselective and Stereoselective Glycosylation
The successful synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside hinges on the ability to control the stereochemical outcome of the glycosylation reaction, favoring the formation of the α-anomer. Various strategies have been developed, primarily revolving around the choice of the glycosyl donor and the reaction conditions.
Utilizing 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose as Glycosyl Donor
A common and straightforward approach to glycosylation involves the use of a fully acetylated sugar as the glycosyl donor in the presence of a Lewis acid catalyst. In this method, 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose serves as the donor for the glycosylation of allyl alcohol. The reaction is typically promoted by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).
The mechanism involves the activation of the anomeric acetate (B1210297) by the Lewis acid, leading to the formation of a reactive oxocarbenium ion intermediate. The subsequent nucleophilic attack by allyl alcohol from the α-face results in the desired Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. A subsequent re-acetylation step is often employed to ensure the final product is fully acetylated, which can improve yields by converting any partially deprotected byproducts back to the desired compound. nih.gov
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Key Features |
| 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose | Allyl alcohol | BF₃·Et₂O | Direct glycosylation, often followed by re-acetylation to improve yield. |
Application of Mannopyranosyl Orthoesters in α-Glycosylation
Mannopyranosyl orthoesters are valuable glycosyl donors that are known to favor the formation of α-glycosidic linkages. The synthesis of an allyl α-mannoside can be achieved using a mannose 1,2-orthoester precursor. While a direct synthesis of the target monosaccharide using this method is less commonly reported, the principle is demonstrated in the synthesis of more complex structures like allyl α-(1→2)-linked α-mannobioside. taylorfrancis.com
The methodology involves the conversion of a 1,2-orthoacetate into a more reactive glycosyl donor, such as a trichloroacetimidate (B1259523), which then reacts with an alcohol acceptor. The inherent structure of the orthoester intermediate helps to direct the incoming nucleophile to the α-face of the anomeric carbon, thus ensuring high stereoselectivity. taylorfrancis.com
| Glycosyl Donor Precursor | Glycosyl Acceptor | Key Intermediate | Stereochemical Outcome |
| Mannose 1,2-Orthoacetate | Allyl alcohol (or a mannoside with a free hydroxyl) | Glycosyl Trichloroacetimidate | Predominantly α-glycoside |
Employment of Mannopyranosyl Trichloroacetimidates in Glycosylation
Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors that are widely used in modern carbohydrate synthesis. The synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside can be efficiently achieved using 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate as the donor.
This method, often referred to as the Schmidt glycosylation, typically employs a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to activate the trichloroacetimidate group. The reaction proceeds with high stereoselectivity, favoring the formation of the α-anomer due to the nature of the mannosyl donor and the reaction mechanism. This approach is demonstrated in the synthesis of α-(1→2)-connected mannobiosides, where a trichloroacetimidate donor is coupled with a mannoside acceptor. taylorfrancis.com
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Key Advantages |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | Allyl alcohol | TMSOTf (catalytic) | High reactivity, excellent α-selectivity, mild reaction conditions. |
Synthesis via Glycosyl Halides (e.g., Glycosyl Bromides, Glycosyl Iodides)
The Koenigs-Knorr reaction, one of the oldest and most established methods for glycosidic bond formation, utilizes glycosyl halides as donors. wikipedia.org For the synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide is a suitable glycosyl donor. nih.gov
The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver triflate. wikipedia.org The presence of a participating group at the C-2 position, such as an acetate, can influence the stereochemical outcome. In the case of mannosyl donors, the axial C-2 acetate does not provide neighboring group participation in the same way as an equatorial acetate in a glucosyl donor. This lack of participation, combined with other electronic and steric factors, generally favors the formation of the α-glycoside. The stereoselective glycosylation of an allyl β-mannoside with acetylated α-D-mannosyl bromide has been reported to yield the α-(1→6)-disaccharide as the main product. nih.gov
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Reaction Type |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Allyl alcohol | Silver carbonate or Silver triflate | Koenigs-Knorr reaction |
Thioglycoside-Mediated Glycosylation Approaches
Thioglycosides are stable and versatile glycosyl donors that can be activated under a variety of conditions. For the synthesis of the target compound, a thiomannoside donor such as ethyl or phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside can be employed.
The activation of the thioglycoside is typically achieved using a thiophilic promoter system. A common and effective combination is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). This system generates a highly reactive electrophilic species at the anomeric center, which is then attacked by the allyl alcohol. The stereochemical outcome of thioglycoside-mediated mannosylations is often highly α-selective.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Key Features |
| Ethyl or Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | Allyl alcohol | NIS/TfOH | Stability of donor, tunable reactivity, high α-selectivity. |
Catalytic Systems and Reagents in Glycoside Synthesis
The choice of catalyst or promoter is critical in directing the stereochemical outcome of a glycosylation reaction. For the synthesis of α-mannosides, a variety of catalytic systems have been developed to enhance both the yield and the stereoselectivity.
Lewis acids are the most common promoters for glycosylation reactions. Boron trifluoride etherate (BF₃·Et₂O) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are widely used for activating glycosyl donors such as pentaacetates and trichloroacetimidates. The strength and stoichiometry of the Lewis acid can be tuned to control the reaction rate and selectivity.
In the case of thioglycoside activation, a combination of a halonium ion source, such as N-iodosuccinimide (NIS), and a strong Brønsted acid, like triflic acid (TfOH), is a powerful promoter system. The NIS activates the sulfur of the thioglycoside, making it a good leaving group, while the TfOH acts as a co-activator.
For Koenigs-Knorr type reactions with glycosyl halides, heavy metal salts are the traditional promoters. Silver salts, such as silver carbonate (Ag₂CO₃) and silver triflate (AgOTf), are frequently used. These reagents facilitate the abstraction of the halide, generating the reactive oxocarbenium ion intermediate.
More advanced catalytic systems, including those based on transition metals or organocatalysts, are continually being developed to achieve even higher levels of stereocontrol in glycosylation reactions. These modern catalysts often operate under milder conditions and can offer unique selectivity profiles.
| Glycosylation Method | Glycosyl Donor | Typical Catalytic System/Reagents |
| Lewis Acid Catalysis | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose | BF₃·Et₂O |
| Schmidt Glycosylation | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | TMSOTf (catalytic) |
| Koenigs-Knorr Reaction | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Ag₂CO₃, AgOTf |
| Thioglycoside Activation | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | NIS, TfOH (catalytic) |
Lewis Acid Catalysis
The formation of the glycosidic bond is often promoted by Lewis acids, which activate the glycosyl donor to facilitate nucleophilic attack by the glycosyl acceptor. A variety of Lewis acids have been employed in the synthesis of allyl mannopyranosides, each with distinct advantages in terms of reactivity and stereoselectivity.
Commonly used Lewis acids include Boron trifluoride etherate (BF₃·Et₂O), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Zinc chloride (ZnCl₂), and Aluminum chloride (AlCl₃). mdpi.comnih.gov BF₃·Et₂O is a versatile and widely used catalyst for glycosylation reactions. nih.gov For instance, the reaction of peracetylated glycosyl donors with allyl alcohol in the presence of BF₃·Et₂O can lead to the formation of allyl glycosides. lookchem.com Similarly, TMSOTf is a powerful promoter for glycosylation, often used in pre-activation based strategies to enhance stereoselectivity. nih.gov The choice of Lewis acid can significantly influence the reaction outcome, with factors such as stoichiometry and the nature of the donor and acceptor playing crucial roles. nih.gov While ZnCl₂ and AlCl₃ are also effective Lewis acids, they have been noted in some instances to promote deacetylation at the anomeric position of peracetylated sugars. mdpi.com More recently, Indium(III) salts have emerged as effective catalysts in carbohydrate synthesis, offering mild reaction conditions and high stereoselectivity in certain glycosylation reactions.
The general mechanism involves the coordination of the Lewis acid to an oxygen atom on the glycosyl donor, typically the anomeric acetate, which facilitates its departure and the formation of a reactive oxocarbenium ion intermediate. The allyl alcohol then attacks this intermediate, leading to the formation of the desired allyl glycoside. The stereochemical outcome of the reaction is highly dependent on the nature of the participating groups on the sugar ring, the solvent, and the specific Lewis acid used.
| Lewis Acid | Typical Reaction Conditions | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| BF₃·Et₂O | Anhydrous CH₂Cl₂ or Et₂O, room temperature or below | Versatile, widely available, effective for a range of donors | Can lead to side reactions if not carefully controlled |
| TMSOTf | Anhydrous CH₂Cl₂, often at low temperatures (-78 °C to 0 °C) | Highly activating, allows for pre-activation strategies, can favor α-selectivity | Moisture sensitive, can be expensive |
| ZnCl₂ | Anhydrous conditions, often at elevated temperatures | Inexpensive, effective for certain applications | Can promote anomeric deacetylation |
| AlCl₃ | Anhydrous conditions, often at elevated temperatures | Strong Lewis acid, can drive difficult reactions | Can promote anomeric deacetylation |
| In(III) salts | Mild conditions, sometimes in aqueous media | Water tolerant, can offer high stereoselectivity | Substrate dependent efficacy |
Role of Proton Acids
While Lewis acids are more commonly employed, proton acids such as p-toluenesulfonic acid (p-TsOH) can also catalyze glycosylation reactions. p-TsOH is an inexpensive, stable, and easy-to-handle catalyst that has been used in a variety of organic transformations. orientjchem.org In the context of carbohydrate chemistry, it can promote the formation of glycosidic bonds, although its use in the synthesis of allyl α-mannopyranosides is less documented than that of Lewis acids. The mechanism is similar in principle to Lewis acid catalysis, involving protonation of the anomeric leaving group to facilitate its departure and the formation of the oxocarbenium ion. However, the strongly acidic conditions can sometimes lead to undesired side reactions, such as the formation of tar-like masses at elevated temperatures. mdpi.com
Influence of Solvent Systems and Additives on Reaction Outcome
The choice of solvent and the presence of additives can have a profound impact on the stereoselectivity and yield of glycosylation reactions. rsc.org Solvents can influence the stability of the reactive intermediates and the solubility of the reactants. Dichloromethane (CH₂Cl₂) is a common solvent for these reactions due to its inert nature and ability to dissolve a wide range of organic compounds. cdnsciencepub.com
Additives can also play a critical role in controlling the stereochemical outcome. For instance, the use of molecular sieves is common to ensure anhydrous conditions, which is crucial for the effectiveness of many Lewis acid catalysts. lookchem.com The stereoselectivity of a glycosylation reaction is affected by the nature of the donor sugar, its protecting groups, and the reaction conditions, including the promoter, solvent, temperature, and any additives. rsc.org
Protecting Group Strategies and Transformations
The strategic use of protecting groups is fundamental in carbohydrate synthesis to ensure that reactions occur at the desired positions. Acetyl groups are commonly used to protect the hydroxyl functions of monosaccharides during glycosylation.
Selective Deprotection Methodologies
Following glycosylation, it is often necessary to selectively remove one or more protecting groups to allow for further chemical modifications.
Enzymes, particularly lipases and esterases, have emerged as powerful tools for the regioselective deacetylation of peracetylated carbohydrates under mild conditions. nih.govresearchgate.netbangor.ac.uk This chemoenzymatic approach offers a high degree of selectivity that can be difficult to achieve with purely chemical methods. nih.govresearchgate.net Lipases, such as those from Candida antarctica (CALB) and Pseudomonas fluorescens, can selectively hydrolyze specific acetyl groups. nih.govnih.gov For example, CALB has been shown to have lower catalytic activity with D-mannose derivatives compared to D-glucose, but can still achieve selective deacetylation. nih.gov The esterase from Rhodosporidium toruloides has been used to selectively cleave the acetyl group at the C-6 position of peracetylated α-D-hexopyranoses. scilit.com The regioselectivity of the enzymatic hydrolysis is highly dependent on the specific enzyme, the substrate, and the reaction conditions. nih.gov
| Enzyme | Source | Typical Regioselectivity on Hexopyranoses | Reference |
|---|---|---|---|
| Lipase (B570770) B | Candida antarctica | Variable, substrate dependent | nih.gov |
| Lipase | Candida rugosa | 6-position | nih.gov |
| Lipase | Pseudomonas fluorescens | 1-position | nih.gov |
| Esterase | Rhodosporidium toruloides | 6-position | scilit.com |
Chemical Methods for Anomeric Deacetylation
Selective deacetylation at the anomeric position (C-1) of a per-acetylated carbohydrate is a critical transformation. researchgate.net This step converts a stable, fully protected sugar into a versatile glycosyl donor by revealing a free hydroxyl group, which can then be activated for glycosylation reactions. urmia.ac.ireurekaselect.com A variety of reagents and catalytic systems have been developed to achieve this regioselectivity, capitalizing on the unique electronic environment of the anomeric acetate. ccsenet.org
Numerous methods have been reported, often employing basic or organometallic reagents that selectively target the anomeric ester group. urmia.ac.ir The choice of method depends on the substrate's complexity and the compatibility of other functional groups present in the molecule. researchgate.net
Key Research Findings on Anomeric Deacetylation:
Organotin Reagents: Compounds like bis(tributyltin) oxide and (i-Pr)3Sn(OEt) have been effectively used for regioselective 1-O-deacetylation. researchgate.netccsenet.orgresearchgate.net These methods are valued for their high selectivity under specific conditions. ccsenet.org
Basic and Nucleophilic Reagents: Reagents such as hydrazine (B178648) acetate, piperidine, ammonia, and ethylenediamine (B42938) can effect the desired transformation. researchgate.neturmia.ac.ir Hydrazine acetate, for instance, is a well-established reagent for this purpose. urmia.ac.ir Imidazole in methanol (B129727) has also been developed as an alternative method for this deprotection. semanticscholar.org
Metal-Based Catalysis: Various metal salts and complexes have been shown to catalyze anomeric deacetylation. These include zinc acetate, zinc chloride, and catalysts like MgO, FeCl3, and Nd(OTf)3. researchgate.neturmia.ac.irccsenet.org An alternative method utilizes zinc acetate dihydrate as a catalyst in methanol under mild conditions. researchgate.net
The following table summarizes several chemical methods used for the selective deacetylation of the anomeric position on per-acetylated sugars.
| Reagent/Catalyst | Typical Conditions | Reference |
|---|---|---|
| Hydrazine Acetate | DMF or other polar aprotic solvents | urmia.ac.ir |
| Ammonium Acetate | DMF or THF/Methanol mixture | eurekaselect.comresearchgate.net |
| Magnesium Oxide (MgO) | Methanol, reflux | urmia.ac.ir |
| (i-Pr)3Sn(OEt) | Reflux in an appropriate solvent | ccsenet.orgresearchgate.net |
| Zinc Acetate (Zn(OAc)2) | Methanol | researchgate.net |
| Bis(tributyltin) oxide | Toluene, reflux | researchgate.neturmia.ac.ir |
| Imidazole | Methanol | semanticscholar.org |
Introduction and Manipulation of Orthogonal Protecting Groups (e.g., acetonide)
In complex oligosaccharide synthesis, the use of orthogonal protecting groups is a cornerstone strategy. jocpr.com Orthogonal protecting groups are distinct functional moieties that can be selectively removed under specific reaction conditions without affecting other protecting groups within the same molecule. sigmaaldrich.combiosynth.com This allows for the sequential and regioselective unmasking of hydroxyl groups for subsequent glycosylation or functionalization steps. jocpr.com For a mannoside derivative, a typical orthogonal set might include base-labile acetyl groups, an acid-labile acetonide group, and a palladium-cleavable allyl group. sigmaaldrich.comwikipedia.orggoogle.com
The acetonide group, also known as an isopropylidene ketal, is a common protecting group for 1,2- or 1,3-diols. wikipedia.org It is typically installed by reacting the diol with acetone (B3395972) or a derivative like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. bamu.ac.in Its stability to a wide range of reaction conditions, coupled with its facile removal under mild aqueous acid, makes it an excellent orthogonal partner to other groups. wikipedia.org
Research on Acetonide and Orthogonal Group Manipulation:
Acetonide Formation: The direct acetonization of D-mannose using 2-methoxypropene (B42093) can yield a 2,3;4,6-di-O-acetonide derivative. nih.gov Alternatively, starting from allyl α-D-mannoside, a diacetonide can be formed in a straightforward manner. nih.gov Molecular iodine can also catalyze the acetalation of sugars. organic-chemistry.org
Orthogonal Deprotection: The allyl group can be removed under mild conditions using a palladium(0) catalyst, leaving acid- and base-labile groups intact. sigmaaldrich.com This orthogonality is crucial for synthetic planning.
Strategic Manipulation: By altering the protecting groups at the 1-, 3-, and 6-positions of mannoside acceptors, regioselective glycosylation can be achieved at the 2-OH position. nih.gov This highlights the power of manipulating different protecting groups (e.g., benzyl, silyl, acetonide) to direct the outcome of a reaction. nih.govdntb.gov.ua The synthesis of orthogonally protected thioglycosides from D-mannose has been achieved, providing versatile building blocks for complex syntheses. mdpi.com
The table below outlines a set of common orthogonal protecting groups used in carbohydrate chemistry, including their introduction and removal conditions.
| Protecting Group | Protected Functionality | Typical Cleavage Conditions | Stability |
|---|---|---|---|
| Acetyl (Ac) | Hydroxyl (-OH) | Basic conditions (e.g., NaOMe in MeOH) | Stable to acid and hydrogenolysis |
| Acetonide (Isopropylidene) | cis- or 1,3-Diols | Mild acidic conditions (e.g., aq. AcOH) | Stable to base and hydrogenolysis |
| Allyl (All) | Hydroxyl (-OH) | Pd(0) catalyst (e.g., Pd(PPh3)4) | Stable to mild acid and base |
| Benzyl (Bn) | Hydroxyl (-OH) | Hydrogenolysis (e.g., H2, Pd/C) | Stable to acid and base |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl (-OH) | Fluoride source (e.g., TBAF) | Stable to base and hydrogenolysis |
Optimization of Reaction Conditions for Yield and Stereocontrol
Optimization involves the systematic variation of parameters such as the nature of the glycosyl donor and acceptor, the choice of promoter or catalyst, solvent, temperature, and reaction time. osaka-u.ac.jp The interplay between these factors dictates the reaction pathway and the stereochemical outcome. acs.org
Key Findings in Reaction Optimization:
Glycosylation Methods: Different glycosylation protocols, such as the Königs-Knorr conditions, have been compared for the synthesis of D-mannopyranosides, with the choice of protecting group on the donor influencing the outcome. nih.gov The use of thioglycoside donors is another common strategy for achieving stereocontrolled synthesis. nih.govacs.org
Stereocontrol: The stereocontrolled synthesis of α-C-mannosyltryptophan has been achieved through C-glycosidation, demonstrating precise control over the anomeric center. nih.gov In some cases, protecting groups can have a profound impact; N-phthalimido protected mannosyl donors have been found to be highly α-selective. nih.gov
Catalysis and Promoters: Palladium-catalyzed C-H glycosylation represents a modern strategy for forming C-vinyl glycosides with high stereoselectivity. researchgate.net Lewis acids are frequently used to activate glycosyl donors for the coupling reaction. nih.gov
Systematic Platforms: Advanced platforms that combine rapid synthesis and screening can be used to systematically determine the substrate specificities of glycosyltransferases, enabling the optimization and design of glycosylation sites. nih.gov
The following table details key parameters that are typically optimized to improve the yield and stereocontrol of glycosylation reactions for synthesizing α-mannosides.
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Glycosyl Donor | Halides (Br, Cl), Trichloroacetimidates, Thioglycosides, Sulfoxides | Affects reactivity and stability; influences the stereochemical outcome. |
| Promoter/Catalyst | Lewis acids (e.g., TMSOTf, BF3·OEt2), metal salts (e.g., AgOTf, NIS) | Activates the glycosyl donor and influences the rate and selectivity of the reaction. |
| Protecting Groups | Participating (e.g., acetate at C-2) vs. Non-participating (e.g., ether at C-2) | C-2 participating groups can direct β-selectivity; non-participating groups on mannose donors favor α-selectivity. |
| Solvent | Ethereal (e.g., Et2O, THF) vs. Nitrile (e.g., CH3CN) | Can influence the formation and lifetime of key reaction intermediates, thereby affecting stereoselectivity (anomeric effect). |
| Temperature | Low to ambient temperature (e.g., -78 °C to 25 °C) | Lower temperatures often enhance selectivity by favoring the kinetically controlled product. |
Applications in the Synthesis of Complex Carbohydrates and Glycoconjugates
Role as a Glycosyl Donor in Oligosaccharide Synthesis
After deprotection of the acetyl groups, the resulting allyl α-D-mannopyranoside can be used as a glycosyl donor. The allyl group at the anomeric position can be activated under specific conditions to facilitate the formation of a glycosidic bond with a suitable glycosyl acceptor. This approach has been utilized in the synthesis of various oligosaccharides. For example, it has been employed in the synthesis of short-chain α-(1→2) linked mannopyranosyl oligosaccharides. researchgate.net
Utility in the Synthesis of Glycoconjugates
The allyl group of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside serves as a versatile handle for the attachment of other molecules to create glycoconjugates. The double bond can be functionalized through various chemical reactions, such as thiol-ene click chemistry or ozonolysis followed by reductive amination, to link the mannose moiety to peptides, lipids, or fluorescent tags. These glycoconjugates are invaluable tools for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems.
Applications As a Key Intermediate in Complex Carbohydrate Synthesis
Precursor for Glycoconjugate Building Blocks
The allyl group of allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a versatile handle that allows for the conversion of this monosaccharide into a variety of building blocks for the synthesis of glycoconjugates. After deacetylation, the allyl group can be chemically modified to introduce a linker or a functional group suitable for conjugation to proteins, lipids, or other molecules.
For example, the synthesis of an azidoethyl mannopyranoside has been reported as a precursor for bioconjugation, particularly for applications in PET studies. diva-portal.org The azido (B1232118) group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient conjugation to molecules bearing an alkyne group. The synthesis of such a building block can be envisioned starting from the title compound through modification of the allyl group.
Derivatization for Advanced Research Probes and Tools
The ability to functionalize the allyl group of allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside opens up possibilities for creating advanced research probes and tools to study carbohydrate-related biological processes.
The double bond of the allyl group is amenable to a wide range of chemical transformations. Two notable examples are ozonolysis and thiol-ene click chemistry.
Ozonolysis: Ozonolysis of the allyl group leads to the cleavage of the double bond and the formation of an aldehyde. wikipedia.orgorganic-chemistry.org This aldehyde can then be further transformed, for example, into an amine via reductive amination. This provides a route to amino-functionalized mannopyranosides, which can be used for conjugation to proteins or for solid-phase synthesis of oligosaccharides.
Thiol-ene Click Chemistry: The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the radical-mediated addition of a thiol to the double bond of the allyl group. nih.govmdpi.comnih.govrsc.org This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and typically gives high yields. nih.govmdpi.com This method can be used to attach a variety of molecules to the mannoside, including peptides, lipids, and fluorescent probes, by simply choosing a thiol with the desired functionality. nih.govnih.gov This approach has been successfully used in the synthesis of C-glycoside sp2-iminosugar glycolipids and for peptide glycosylation. nih.govnih.gov
Development of Monohydroxylated Building Blocks with Anomeric Functionalization
The strategic synthesis of complex oligosaccharides often relies on the availability of selectively deprotected monosaccharide units, known as building blocks. Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside has proven to be an excellent starting material for the generation of monohydroxylated mannoside derivatives through enzymatic hydrolysis.
Researchers have developed a chemoenzymatic approach to produce a library of mannose-based monohydroxylated building blocks. uobaghdad.edu.iqacs.org This methodology involves the initial chemical synthesis of fully acetylated allyl a-D-mannopyranoside, followed by a highly regioselective enzymatic deacetylation. The synthesis of the starting material, this compound, can be achieved by reacting 1,2,3,4,6-penta-O-acetyl-a-D-mannopyranose with allyl alcohol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). uobaghdad.edu.iq
Once obtained, the fully protected mannopyranoside is subjected to enzymatic hydrolysis using lipases, such as Candida rugosa lipase (B570770) (CRL). These enzymes exhibit remarkable regioselectivity, preferentially cleaving the acetyl group at the C6 position of the sugar ring. acs.org This selective deacetylation yields Allyl 2,3,4-tri-O-acetyl-a-D-mannopyranoside, a valuable monohydroxylated building block. The free hydroxyl group at the C6 position can then be further functionalized, allowing for the stepwise and controlled assembly of complex oligosaccharides.
The anomeric allyl group is stable under these enzymatic conditions and provides a handle for further transformations, such as isomerization to a prop-1-enyl group for use as a glycosyl donor or removal to reveal a free anomeric hydroxyl group. This combination of selective deacetylation and a versatile anomeric protecting group makes this compound a key intermediate in the modular synthesis of complex carbohydrates.
Table 1: Synthesis of this compound
| Reactants | Catalyst | Product | Yield | Reference |
| 1,2,3,4,6-penta-O-acetyl-a-D-mannopyranose, Allyl alcohol | BF₃·Et₂O | This compound | 61% | uobaghdad.edu.iq |
Potential in Polymer Chemistry and Glycopolymers (based on analogous glucopyranoside)
The allyl group present at the anomeric position of this compound provides a reactive handle for polymerization, opening avenues for the creation of well-defined glycopolymers. While specific research on the polymerization of the a-D-mannopyranoside derivative is limited, extensive studies on its structural isomer, Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, offer significant insights into its potential.
A study on the synthesis and characterization of a copolymer derived from styrene (B11656) and Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside demonstrates the feasibility of incorporating such sugar monomers into polymer chains. researchgate.net The copolymerization was achieved through a radical addition mechanism, initiated by benzoyl peroxide. In this process, the allyl group of the glucopyranoside monomer reacts with the growing polystyrene chain, resulting in a glycopolymer with pendant sugar moieties.
The resulting copolymer was characterized to have an average molecular weight of approximately 33,000 g/mol and was composed of 60.15% styrene and 39.85% of the allyl-glucopyranoside monomer. researchgate.net The structure of the copolymer was confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
This research highlights the potential of allyl-functionalized monosaccharides, including the analogous this compound, to serve as valuable monomers in the synthesis of glycopolymers. These sugar-containing polymers are of great interest for various applications, including as biodegradable materials and for their potential in biological recognition processes. The acetyl protecting groups can be removed post-polymerization to expose the hydroxyl groups of the sugar units, rendering the polymer water-soluble and allowing for interactions with biological systems.
Table 2: Copolymerization of Styrene and Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
| Monomers | Initiator | Polymerization Method | Resulting Copolymer Composition | Average Molecular Weight ( g/mol ) | Reference |
| Styrene, Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Benzoyl Peroxide | Radical Addition | 60.15% Styrene, 39.85% Allyl-glucopyranoside monomer | ~33,000 | researchgate.net |
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Spectroscopy is the cornerstone for the structural verification of newly synthesized molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic compounds in solution. Both ¹H and ¹³C-NMR spectra provide a detailed map of the carbon-hydrogen framework.
For Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, the ¹H-NMR spectrum displays characteristic signals that confirm the presence of all key structural motifs. The protons of the allyl group are readily identified in the vinyl region (~5.8-5.9 ppm for the internal proton and ~5.2-5.3 ppm for the terminal protons) and the allylic CH₂ region (~4.0-4.2 ppm). The four acetate (B1210297) groups give rise to sharp singlet peaks in the upfield region (~1.9-2.1 ppm), integrating to 12 protons. The seven protons on the mannopyranose ring appear in the region of ~3.8-5.4 ppm.
Crucially, the anomeric proton (H-1) signal provides definitive proof of the α-configuration. It typically appears as a doublet at ~4.9 ppm with a small coupling constant (J₁,₂) of approximately 1-2 Hz. This small J-value is indicative of an axial-equatorial relationship between H-1 and H-2, which is characteristic of the α-anomer in the standard ⁴C₁ chair conformation of the mannose ring. In contrast, a β-anomer would exhibit a much larger diaxial coupling constant.
The ¹³C-NMR spectrum corroborates this structural assignment, showing distinct signals for the anomeric carbon (C-1) around 96-98 ppm, the carbons of the pyranose ring, the allyl group carbons, and the carbonyl and methyl carbons of the four acetate protecting groups.
Interactive Data Table: Representative NMR Data for Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside in CDCl₃
| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| H-1 | ~4.9 (d, J ≈ 1.8 Hz) | ~97.0 |
| H-2 | ~5.3 (dd) | ~69.0 |
| H-3 | ~5.2 (dd) | ~69.5 |
| H-4 | ~5.4 (t) | ~66.0 |
| H-5 | ~4.0 (m) | ~70.5 |
| H-6a, H-6b | ~4.1-4.3 (m) | ~62.0 |
| -OCH₂ -CH=CH₂ | ~4.0-4.2 (m) | ~68.5 |
| -OCH₂-CH =CH₂ | ~5.9 (m) | ~133.5 |
| -OCH₂-CH=CH₂ | ~5.2-5.3 (m) | ~117.5 |
| -OCOCH₃ x 4 | ~1.9-2.1 (s) | ~20.7 |
| -OCO CH₃ x 4 | - | ~170.0 |
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a synthesized compound. Soft ionization techniques such as Electrospray Ionization (ESI), often coupled with a Time-of-Flight (TOF) analyzer, are commonly used for carbohydrate analysis as they minimize fragmentation and primarily show the molecular ion.
For Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (molecular formula C₁₇H₂₄O₁₀), the theoretical molecular weight is 388.37 g/mol . biosynth.com In ESI-MS, the compound is typically observed as an adduct with a cation, most commonly sodium ([M+Na]⁺) or a proton ([M+H]⁺).
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental composition. universityofgalway.ie The ability to distinguish the experimental mass to several decimal places provides strong evidence for the correct chemical formula, ruling out other potential structures with the same nominal mass. This is a critical step in verifying the identity and purity of the target molecule. nih.gov
Interactive Data Table: Mass Spectrometry Data for Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₀ | nih.gov |
| Average Molecular Weight | 388.37 g/mol | biosynth.com |
| Exact Mass (Monoisotopic) | 388.13694696 Da | nih.gov |
| Common Adduct (HRMS) | [M+Na]⁺ | - |
| Calculated m/z for [C₁₇H₂₄O₁₀Na]⁺ | 411.1267 | - |
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, HPLC, Flash Chromatography)
Chromatographic methods are indispensable throughout the synthesis process for both monitoring the reaction progress and for the purification of the final product. nih.govamazonaws.com
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), chemists can visualize the consumption of starting materials and the formation of the product. The relative polarity of the compounds determines their retention factor (Rf), allowing for a quick assessment of the reaction's status.
Flash Column Chromatography: This is the standard method for purifying gram-to-kilogram quantities of synthetic intermediates in a research setting. rsc.org After the reaction is complete, the crude product mixture is loaded onto a column packed with silica gel. A solvent system, often determined by optimizing the separation seen on TLC, is then passed through the column under pressure. rsc.org The components of the mixture separate based on their differing affinities for the stationary phase, allowing for the isolation of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside in high purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used primarily for the analysis of the purity of the final compound. It offers higher resolution and sensitivity than TLC and can be used to detect trace impurities that may not be visible by other methods.
Crystallography for Solid-State Structural Analysis (e.g., X-ray Diffraction)
While not always performed, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof for a molecule. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the relative and absolute stereochemistry, bond lengths, bond angles, and conformational details.
Although a crystal structure for Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside itself is not prominently reported, analyses of closely related structures like 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose and methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside have been conducted. researchgate.netnih.gov These studies confirm that the mannopyranoside ring adopts a stable ⁴C₁ chair conformation. They also reveal that the conformation of the O-acetyl side-chains is highly conserved, providing valuable insight into the expected solid-state structure of the title compound. researchgate.netnih.gov Such analysis provides an absolute benchmark against which data from solution-state NMR and computational models can be compared.
Computational Chemistry for Reaction Pathway Analysis and Conformational Prediction (e.g., DFT)
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful predictive and analytical tool in carbohydrate chemistry. nih.govmdpi.com DFT calculations can be used to model the three-dimensional structure of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside and predict its lowest energy (most stable) conformation. sns.it
These models can provide insights into the orientation of the allyl group relative to the pyranose ring and the preferred rotational conformations of the acetyl protecting groups. nih.gov Such conformational preferences can influence the molecule's reactivity in subsequent glycosylation steps. Furthermore, DFT methods can be employed to analyze entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows researchers to understand and predict the stereochemical outcome of glycosylation reactions, for example, why the α-anomer might be favored over the β-anomer under specific reaction conditions.
High-Throughput Screening Approaches in Glycosylation Optimization
The synthesis of complex carbohydrates often requires extensive optimization of reaction conditions to achieve high yields and the desired stereoselectivity. High-Throughput Screening (HTS) methodologies enable the rapid and parallel evaluation of a large number of reaction parameters. researchgate.netubc.ca
In the context of preparing glycosides like Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside or using it in further reactions, HTS can be used to screen libraries of catalysts, solvents, additives, and temperature profiles. nih.gov By automating the reaction setup and analysis, researchers can quickly identify the optimal conditions for a given glycosylation, significantly accelerating the development of efficient synthetic routes. nih.gov This approach minimizes the time and resources required compared to traditional, one-variable-at-a-time optimization strategies.
Future Research Trajectories in Synthetic Glycoscience
Development of Novel Stereoselective Glycosylation Strategies
The synthesis of glycosidic bonds with high stereocontrol remains a central challenge in carbohydrate chemistry, particularly for the formation of 1,2-cis linkages, such as the β-mannosidic bond. acs.org Future research will likely focus on developing novel strategies that leverage the unique properties of mannosyl donors derived from "Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside" to achieve higher stereoselectivity.
One promising avenue is the exploration of new catalyst systems. Recent studies have shown the potential of bis-thiourea catalysts in promoting highly β-selective and site-selective glycosylations of carbohydrates. Future work could involve adapting these catalyst systems for mannosyl donors, potentially enabling the efficient synthesis of β-mannosides under mild and neutral conditions. Another area of development is the use of intramolecular aglycon delivery (IAD), which has proven to be a reliable method for obtaining 1,2-cis glycosidic linkages. researchgate.net Research in this area could focus on designing novel tethers and optimizing reaction conditions to improve the efficiency and applicability of IAD for the synthesis of complex mannose-containing oligosaccharides.
Furthermore, the development of glycosylation reactions that proceed via novel mechanisms is a key research trajectory. This includes the investigation of new activating agents and the use of computational studies to better understand the factors that govern stereoselectivity in glycosylation reactions. By gaining a deeper understanding of the reaction mechanisms, researchers can design more effective and selective glycosylation strategies.
Exploration of Diverse Applications in Complex Glycomolecule Synthesis
"Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside" is a versatile building block for the synthesis of a wide range of complex glycomolecules. The allyl group at the anomeric position allows for selective deprotection and further functionalization, making it an ideal starting material for the synthesis of neoglycoconjugates, oligosaccharides, and glycopeptides. nih.govtaylorfrancis.com
Future research will likely focus on utilizing this building block in the synthesis of biologically important glycans, such as the high-mannose oligosaccharides found on the envelope glycoproteins of viruses like HIV. mit.edu The synthesis of these complex structures is crucial for studying their roles in viral infectivity and for the development of carbohydrate-based vaccines and therapeutics. mit.edu Additionally, the synthesis of unique plant N-glycan motifs containing mannose is an active area of research. nih.gov
The table below summarizes some of the complex glycomolecules that can be synthesized using mannoside building blocks and their potential applications.
| Glycomolecule Class | Example | Potential Application |
| Viral Glycans | High-mannose oligosaccharides | HIV vaccine development mit.edu |
| Plant N-Glycans | Arabinose-containing motifs | Study of plant-specific glycosylation nih.gov |
| Glycopeptides | Mannosylated proline derivatives | Solid-phase glycopeptide synthesis nih.gov |
| Neoglycoconjugates | Trivalent mannoside clusters | Inhibition of lectin binding nih.gov |
Advances in Chemoenzymatic and Automated Synthesis of Mannopyranoside Derivatives
The demand for structurally well-defined oligosaccharides for biological studies has driven the development of more efficient synthetic methods. Chemoenzymatic and automated synthesis approaches are at the forefront of this effort, and "Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside" and similar compounds are valuable precursors in these methodologies.
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov For instance, lipases and esterases can be used for the regioselective deacetylation of peracetylated mannopyranosides, providing monohydroxylated building blocks for further glycosylation. researchgate.netnih.gov Future research in this area will likely focus on discovering new enzymes with novel specificities and optimizing reaction conditions to achieve even higher efficiency and selectivity. The use of glycoside phosphorylases for the regioselective construction of β-mannosyl linkages is another promising avenue. acs.org
Automated glycan assembly has the potential to revolutionize oligosaccharide synthesis by significantly reducing the time and effort required. nih.gov Researchers are developing automated solid-phase and solution-phase methods for the synthesis of mannose-containing oligosaccharides. acs.orgmit.edursc.org A key challenge in this area is the development of suitable building blocks and linkers that are compatible with automated protocols. The allyl group in "Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside" can be advantageous in this context due to its orthogonal deprotection conditions. Future work will focus on expanding the repertoire of automated synthesis platforms and applying them to the synthesis of increasingly complex mannan (B1593421) structures. rsc.orgnih.gov
| Synthesis Approach | Key Features | Future Directions |
| Chemoenzymatic Synthesis | High regioselectivity and stereoselectivity of enzymes. nih.gov | Discovery of novel enzymes, optimization of reaction conditions. researchgate.netnih.gov |
| Automated Solid-Phase Synthesis | Reduced purification steps, potential for high-throughput synthesis. nih.gov | Development of new linkers and building blocks. mit.edu |
| Automated Solution-Phase Synthesis | Homogeneous reaction conditions, potential for larger scale synthesis. acs.org | Improvement of purification techniques like fluorous-tag assistance. rsc.org |
Interdisciplinary Research Integrating Synthesis with Advanced Biophysical Characterization
The synthesis of well-defined glycans is only the first step; understanding their interactions with proteins and other biomolecules is crucial for elucidating their biological functions. Future research will see a greater integration of synthetic carbohydrate chemistry with advanced biophysical techniques. nih.gov
Synthetic mannopyranoside derivatives can be used to create tools for studying glycan-protein interactions, such as glycan microarrays. mit.edu These microarrays allow for the high-throughput screening of lectin binding specificities and the identification of carbohydrate-based ligands for various biological targets. researchgate.net
A range of biophysical methods are employed to characterize these interactions in detail. nih.gov Isothermal titration calorimetry (ITC) can provide thermodynamic parameters of binding, while surface plasmon resonance (SPR) can determine kinetic rate constants. nih.gov X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to obtain atomic-level structural information of glycan-protein complexes. nih.gov The insights gained from these studies can then inform the design and synthesis of new glycomimetics with improved binding affinities and specificities. This iterative cycle of synthesis, biophysical characterization, and rational design is a powerful approach for advancing our understanding of the glycocode. nih.govacs.org
Q & A
Q. What are the common synthetic routes for Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, and how can reaction conditions be optimized for high yield?
The compound is typically synthesized via glycosylation reactions using mannose derivatives. A practical method involves reacting β-D-mannose pentaacetate with allyl alcohol in the presence of ZnCl₂ as a catalyst. Optimal conditions include toluene as the solvent, heating at 80°C for 2 hours, and recrystallization from diisopropyl ether, yielding ~50% . The allyl group is introduced to enable downstream deprotection for oligosaccharide chain elongation, as the O-allyl moiety can be selectively removed under mild conditions (e.g., Pd-mediated cleavage) . Key optimization parameters include stoichiometric ratios (3:1 allyl alcohol to sugar), catalyst loading (0.9 equiv ZnCl₂), and temperature control to suppress side reactions.
Q. How is the anomeric configuration of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside confirmed using crystallographic methods?
X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving anomeric configurations. For thioglycoside analogs, single-crystal analysis at 150 K using orthorhombic P2₁2₁2₁ space groups and synchrotron radiation can unambiguously determine α-configuration via bond angles (e.g., C1-S1-C21 = 100.3°) and torsion angles . Discrepancies in optical rotation data (e.g., conflicting literature reports) are resolved by comparing experimental and calculated structural parameters (e.g., using CRYSTALS refinement tools) .
Q. What role does the allyl group play in glycosylation reactions involving this compound?
The allyl group acts as a temporary protecting group at the anomeric position, enabling chemoselective deprotection without disturbing acetyl groups. This facilitates sequential glycosylation in oligosaccharide synthesis. For example, Pd(0)-catalyzed allyl removal generates a hemiacetal intermediate, which can be activated for coupling with glycosyl acceptors (e.g., via trichloroacetimidate chemistry) . The allyl group’s stability under acidic/basic conditions also simplifies purification steps compared to benzyl or silyl protections.
Advanced Research Questions
Q. How can researchers address contradictions in reported anomeric configurations of thioglycoside derivatives synthesized from similar mannopyranoside precursors?
Contradictions often arise from misinterpretation of NMR data (e.g., coupling constants JC1-H1) or insufficient crystallographic resolution. To resolve this:
- Perform high-resolution X-ray diffraction (e.g., 0.8 Å) and validate using R1/wR2 residuals (<5%) .
- Compare experimental [α]D values with computational predictions (e.g., density functional theory for optical activity).
- Re-examine synthetic pathways: β-anomers may form via SN2 mechanisms (e.g., using α-glycosyl bromides), while α-anomers arise from SN1-like processes under Lewis acid catalysis .
Q. What strategies are effective for enhancing diastereoselectivity in the synthesis of allyl glycosides like Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside?
Diastereoselectivity is influenced by:
- Catalyst choice : BF₃·OEt₂ promotes α-selectivity via oxocarbenium ion intermediates, while AgOTf favors β-anomers .
- Solvent effects : Low-polarity solvents (e.g., CH₂Cl₂) stabilize transition states for α-configuration.
- Temperature : Reactions at –40°C improve selectivity by slowing racemization.
- Protecting groups : Bulky acetyl groups at C2/C3 hinder β-face nucleophilic attack, enhancing α-selectivity (>90% reported) .
Q. How does the acetyl protecting group pattern influence enzymatic hydrolysis rates in mannosidase assays using this compound?
Acetyl groups block specific hydroxyls, directing enzyme specificity. For example:
- α-Mannosidases : Hydrolysis at C1 requires deprotection of the anomeric position. Tetra-acetylation at C2,3,4,6 forces enzymes to cleave only after partial deacetylation, enabling kinetic studies of sequential deprotection .
- Substrate specificity : Enzymes like Jack Bean α-mannosidase show reduced activity when C3/C6 are acetylated, as these positions participate in substrate binding. Competitive assays with 4-methylumbelliferyl analogs (kcat/KM ~10³ M⁻¹s⁻¹) quantify these effects .
- Fluorogenic assays : Using 4-methylumbelliferyl derivatives, researchers monitor hydrolysis via fluorescence (λex/λem = 360/450 nm), correlating acetyl removal rates with enzyme efficiency .
Methodological Notes
- Crystallographic refinement : Use SHELXL for high-resolution data (CCDC deposition recommended) .
- Synthetic troubleshooting : Monitor reactions via TLC (petroleum ether/EtOAc 1:1) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
- Enzymatic assays : Pre-incubate substrates in buffer (pH 4.5–5.5) with 0.1% BSA to stabilize mannosidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
